Cas no 87069-91-8 ((S)-2-Methylbutyryl-CoA)

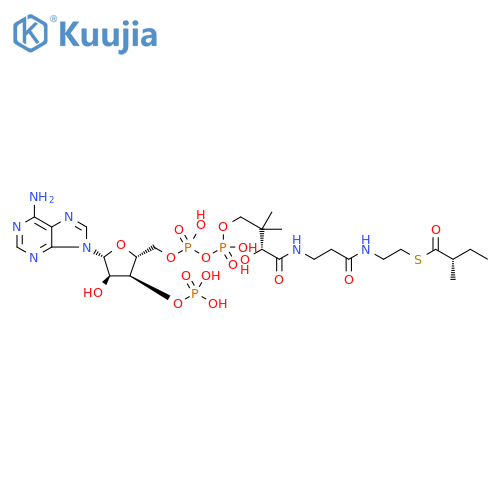

(S)-2-Methylbutyryl-CoA structure

商品名:(S)-2-Methylbutyryl-CoA

CAS番号:87069-91-8

MF:C26H44N7O17P3S

メガワット:851.65

CID:4745469

(S)-2-Methylbutyryl-CoA 化学的及び物理的性質

名前と識別子

-

- (S)-2-Methylbutyryl-CoA

- Coenzyme A, S-(2-methylbutanoate), (S)-

- Coenzyme A, S-[(2S)-2-methylbutanoate]

-

(S)-2-Methylbutyryl-CoA 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M101145-1mg |

(S)-2-Methylbutyryl-CoA |

87069-91-8 | 1mg |

$ 190.00 | 2022-06-04 | ||

| TRC | M101145-5mg |

(S)-2-Methylbutyryl-CoA |

87069-91-8 | 5mg |

$ 880.00 | 2022-06-04 | ||

| TRC | M101145-10mg |

(S)-2-Methylbutyryl-CoA |

87069-91-8 | 10mg |

$ 1600.00 | 2022-06-04 |

(S)-2-Methylbutyryl-CoA 関連文献

-

Bipin Kumar Gupta,Garima Kedawat,Kanika,Sajna Antony Vithayathil,Rimli Lahon,V. N. Singh,Abhay D. Deshmukh,Tharangattu N. Narayanan,Nidhi Singh,Sarika Gupta RSC Adv., 2017,7, 41486-41494

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

87069-91-8 ((S)-2-Methylbutyryl-CoA) 関連製品

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量